N-(1,3-dioxoisoindolin-5-il)-1-naftamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

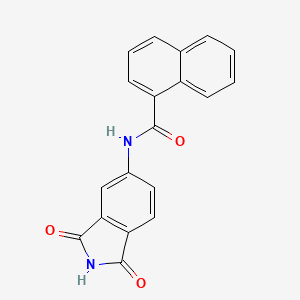

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Aplicaciones Científicas De Investigación

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide has a wide range of scientific research applications:

Métodos De Preparación

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like silica-tpy-niobium to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Análisis De Reacciones Químicas

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Mecanismo De Acción

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases and other cellular pathways . Its hydrophobic nature allows it to pass through cell membranes, making it effective in vivo .

Comparación Con Compuestos Similares

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide can be compared with other similar compounds such as:

Lenalidomide: An analog of thalidomide, lenalidomide exhibits antitumor effects and is used in the treatment of multiple myeloma and other cancers.

Pomalidomide: Another analog of thalidomide, pomalidomide has similar properties and is used in cancer therapy.

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide is unique due to its specific substitution pattern and reactivity profile, which make it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide typically involves the reaction of isoindoline derivatives with naphthalene-based amines. The process can be optimized through various reaction conditions to enhance yield and purity.

Biological Activity Overview

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

- Acetylcholinesterase Inhibition : It displays significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities.

Anticancer Activity

Research indicates that N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide can induce apoptosis in cancer cells. In a study involving various cancer cell lines, the compound exhibited IC50 values ranging from 2.1 to 7.4 μM, indicating potent anticancer effects compared to standard treatments .

Acetylcholinesterase Inhibition

The compound's interaction with AChE was characterized through molecular docking studies. It was found to bind effectively at both the catalytic and peripheral sites of the enzyme, which enhances its potential as a therapeutic agent for Alzheimer's disease . The results showed that some derivatives had better inhibitory activity than rivastigmine, a commonly used AChE inhibitor.

Antimicrobial Properties

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide has also been tested against various bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined through standard assays and are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 625 |

| 2 | Enterococcus faecalis | 1250 |

| 3 | Pseudomonas aeruginosa | 500 |

Case Studies

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide was shown to protect PC12 neuronal cells from H2O2-induced oxidative stress. This suggests its potential use in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various derivatives of this compound against fungal infections. The results demonstrated that most derivatives exhibited excellent antifungal activity against Candida albicans, reinforcing the compound's therapeutic potential in infectious diseases .

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-17(14-7-3-5-11-4-1-2-6-13(11)14)20-12-8-9-15-16(10-12)19(24)21-18(15)23/h1-10H,(H,20,22)(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQAMOIXGDTMEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.